An In-depth Technical Guide on the Core Chemical Properties of 6-methyl-5,6-dihydro-2H-pyran-2-one
An In-depth Technical Guide on the Core Chemical Properties of 6-methyl-5,6-dihydro-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-5,6-dihydro-2H-pyran-2-one, also widely known as parasorbic acid, is a naturally occurring lactone found in the berries of the mountain ash, Sorbus aucuparia. As a six-membered unsaturated lactone, its chemical structure and properties have garnered interest in various scientific fields, including organic synthesis and drug development. This technical guide provides a comprehensive overview of the core chemical properties of 6-methyl-5,6-dihydro-2H-pyran-2-one, including its physicochemical characteristics, spectral data, synthesis and reactivity, and known biological activities. The information is presented to be a valuable resource for researchers and professionals in related fields.
Chemical and Physical Properties
6-methyl-5,6-dihydro-2H-pyran-2-one is a chiral molecule with the chemical formula C₆H₈O₂. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| CAS Number | 108-54-3 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 227 °C (estimated) | [2] |
| Density | ~1.0 g/mL (estimated) | [2] |
| Solubility in Water | 50 g/L | [2] |
| InChI Key | DYNKRGCMLGUEMN-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The structural elucidation of 6-methyl-5,6-dihydro-2H-pyran-2-one is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (CDCl₃): The chemical shifts for the carbon atoms are available in public databases, providing a fingerprint for the carbon skeleton of the molecule.[1]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and purity assessment of this volatile compound.[3] In electron impact (EI) mass spectrometry, 6-methyl-5,6-dihydro-2H-pyran-2-one is expected to show a molecular ion peak at m/z 112, corresponding to its molecular weight.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Specific FTIR data for 6-methyl-5,6-dihydro-2H-pyran-2-one is not detailed in the available search results. However, characteristic absorption bands for α,β-unsaturated lactones would be expected, including a strong C=O stretching vibration (typically around 1715-1750 cm⁻¹) and C=C stretching vibration (around 1600-1680 cm⁻¹).
Experimental Protocols
Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one
While a highly detailed, step-by-step protocol for the specific synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one was not found in the search results, general synthetic strategies for 2H-pyran-2-ones and related fused pyran-2-ones are available. One common method involves a one-pot synthesis starting from 1,3-dicarbonyl compounds, one-carbon synthons (like triethyl orthoformate), and N-acylglycines in acetic anhydride.[4][5]
A procedure for the synthesis of the parent compound, 5,6-dihydro-2H-pyran-2-one, has been described in Organic Syntheses. This method involves the reaction of vinylacetic acid with paraformaldehyde in the presence of sulfuric acid and glacial acetic acid, followed by workup.[1] This protocol could potentially be adapted for the synthesis of the 6-methyl derivative.
Another approach involves the partial hydrogenation of 4-hydroxy-6-methyl-2H-pyran-2-one.[6] The reaction conditions, including the choice of catalyst (e.g., Pd/Nb₂O₅), solvent, temperature, and hydrogen pressure, are critical for achieving high selectivity.[6]
Reactivity and Biological Significance
Chemical Reactivity
The chemical reactivity of 6-methyl-5,6-dihydro-2H-pyran-2-one is characterized by the presence of the α,β-unsaturated lactone ring. This functional group makes the molecule susceptible to hydrolysis, which opens the lactone ring to form sorbic acid.[2][3] This conversion can be facilitated by heat or changes in pH.[3] The double bond within the ring can also undergo various addition reactions.
Biosynthesis
The biosynthesis of parasorbic acid in plants like the rowan berry is a controlled enzymatic process.[3] Studies have suggested that it follows an acetate-malonate pathway.[7]
Biological Activity and Signaling Pathways
The biological activity of parasorbic acid is primarily attributed to its conversion to sorbic acid, a well-known antimicrobial agent.[3] However, direct studies on the specific biological effects and signaling pathway interactions of 6-methyl-5,6-dihydro-2H-pyran-2-one are limited in the current scientific literature.
While many natural compounds are known to interact with key signaling cascades such as the MAPK and NF-κB pathways, which are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis, there is no direct evidence from the searched literature linking parasorbic acid to these specific pathways.[8][9][10][11] Further research is needed to elucidate the potential for 6-methyl-5,6-dihydro-2H-pyran-2-one to modulate these or other cellular signaling pathways.
Conclusion
6-methyl-5,6-dihydro-2H-pyran-2-one is a natural product with a well-defined chemical structure and physicochemical properties. While its synthesis and basic reactivity are understood, a significant gap exists in the literature regarding its specific biological mechanisms of action and its interaction with cellular signaling pathways. This presents an opportunity for future research to explore the potential of this molecule and its derivatives in drug discovery and development, particularly in investigating its effects on key signaling cascades that are implicated in various diseases. The data and protocols presented in this guide serve as a foundational resource for such endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Parasorbic acid - Wikipedia [en.wikipedia.org]
- 3. Parasorbic Acid Reference Standard [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Biosynthesis of parasorbic acid (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Parasorbic acid | C6H8O2 | CID 441575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-methyl-5,6-dihydro-2H-pyran-2-one | C6H8O2 | CID 24869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
